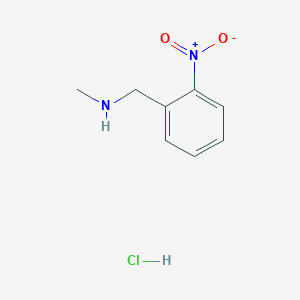

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

N-methyl-1-(2-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-9-6-7-4-2-3-5-8(7)10(11)12;/h2-5,9H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDRLRZMVFXZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5441-60-1 | |

| Record name | methyl[(2-nitrophenyl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride involves several steps. One common method includes the reaction of n-methylmethanamine with 2-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .

Chemical Reactions Analysis

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro compounds.

Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

Scientific Research Applications

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is utilized in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Positional Isomers: Nitro Group Variants

- The nitro group’s proximity to the amine may influence electronic effects (e.g., resonance stabilization). Para (4-nitro): Enhanced symmetry and conjugation, possibly improving crystallinity and stability. Para-substituted analogs are common in pharmaceuticals (e.g., sertraline, a para-dichlorophenyl derivative).

Primary Amine Analog: (2-Nitrophenyl)methanamine Hydrochloride

Substituted Phenyl Analogs

- Thiophene/Sulfonyl Groups: Introduce heterocyclic diversity, often associated with enzyme inhibition (e.g., LOX inhibitors in cancer research).

Physicochemical and Hazard Profile

Physicochemical Properties

Biological Activity

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview.

- Chemical Formula : C8H10ClN2O2

- Molecular Weight : 202.63 g/mol

- CAS Number : 12245578

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound is believed to bind to certain receptors or enzymes, thereby modulating their activity and influencing various biological pathways. This can result in a range of effects, including antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that this compound exhibits promising antibacterial properties. It has shown effectiveness against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values observed in studies suggest significant antibacterial potential, with values as low as 0.0195 mg/mL against E. coli . The compound's ability to induce apoptosis in cancer cells further underscores its potential therapeutic applications.

Anticancer Activity

In addition to its antibacterial properties, this compound has demonstrated anticancer activity. Studies have indicated that it can induce apoptosis in various cancer cell lines, which is a critical mechanism for inhibiting tumor growth. The compound's effectiveness in this area is being explored through various assays that measure cell viability and proliferation rates.

Toxicity and Safety Profile

The toxicity profile of this compound is generally favorable. Studies indicate that it possesses low acute toxicity and does not exhibit mutagenic or carcinogenic properties under standard testing conditions. However, safety precautions are recommended when handling the compound due to its biological activity.

Research Findings

A summary of key findings from recent studies on this compound is presented in the following table:

Case Studies

Several case studies highlight the efficacy of this compound:

- Antibacterial Efficacy : A study demonstrated the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential use as an alternative antibiotic treatment.

- Cancer Research : In vitro studies showed that treatment with this compound led to a significant reduction in cell viability of human cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Safety Assessments : Long-term exposure studies indicated no adverse effects at therapeutic doses, supporting its safety for further clinical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.